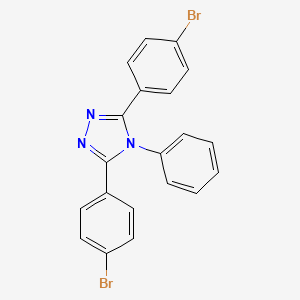

3,5-Bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3,5-bis(4-bromophenyl)-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br2N3/c21-16-10-6-14(7-11-16)19-23-24-20(15-8-12-17(22)13-9-15)25(19)18-4-2-1-3-5-18/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFRRTNQFRGVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857047 | |

| Record name | 3,5-Bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208124-25-8 | |

| Record name | 3,5-Bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,5-Bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article synthesizes current research findings and case studies on the biological activity of this compound, focusing on its pharmacological potential.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial , anti-inflammatory , antioxidant , and anticancer effects. The structural features of these compounds often correlate with their biological efficacy. The presence of electron-donor atoms within the triazole ring enhances their pharmacological properties .

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized via the reaction of appropriate brominated phenyl derivatives with phenyl hydrazine in the presence of suitable reagents to form the triazole ring .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). The anti-inflammatory activity is attributed to its ability to reduce oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) .

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory properties, this compound exhibits antioxidant activity. It scavenges free radicals and reduces lipid peroxidation in cellular models. This activity is crucial for protecting cells from oxidative damage .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Evaluation : A study assessed various triazole derivatives against clinical isolates of bacteria and fungi. Results indicated that compounds with bromine substitutions exhibited enhanced potency compared to their non-brominated counterparts .

- Anti-inflammatory Mechanism : A recent investigation focused on the anti-inflammatory mechanism of triazole derivatives. The study found that this compound significantly inhibited COX enzymes involved in inflammatory pathways .

- Comparative Analysis : A comparative analysis of different triazole derivatives revealed that those with multiple aromatic substitutions showed superior biological activity across various assays .

Data Table: Biological Activities of this compound

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High | Disruption of cell membrane |

| Anti-inflammatory | Moderate | Inhibition of cytokines (TNF-α, IL-6) |

| Antioxidant | High | Free radical scavenging |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole typically involves several methodologies including Suzuki cross-coupling reactions. This compound can be synthesized from 4-bromobenzoyl hydrazine derivatives through various reaction conditions that promote the formation of the triazole ring. The resulting compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds derived from this structure have shown potential against various bacterial strains and fungi. The presence of the bromine atom in the structure enhances its antimicrobial efficacy by possibly increasing membrane permeability or disrupting cellular processes .

Anticancer Properties

Studies have suggested that triazole derivatives can act as effective anticancer agents. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The specific interactions at the molecular level are still under investigation but are believed to involve interference with nucleic acid synthesis or protein function .

Material Science Applications

Organic Photovoltaics (OPVs)

this compound has been explored for applications in organic photovoltaics. Its ability to form thin films with good charge transport properties makes it suitable for use in solar cell technology. The compound's electronic properties allow for efficient light absorption and conversion into electrical energy .

Luminescent Materials

This compound has also been investigated for its luminescent properties. When incorporated into polymer matrices or used as a dopant in organic light-emitting diodes (OLEDs), it exhibits strong fluorescence which is advantageous for display technologies .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Structural Analogues with Halogen Substituents

- 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole (CAS 88032-13-7): This analogue replaces bromine with chlorine at the ortho position of the phenyl rings.

- 3-(3-Bromophenyl)-5-phenyl-4H-1,2,4-triazole :

Bromine substitution at the meta position introduces electronic asymmetry, which may influence crystallinity and solubility compared to the para-substituted target compound .

Table 1: Comparison of Halogen-Substituted Triazoles

Derivatives with Electron-Donating or Heterocyclic Groups

- 3,5-Bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (T1): Methoxy groups enhance electron density on the triazole ring, improving corrosion inhibition efficiency (86.81% in 2 M H₃PO₄) .

- 3,5-Bis(4-methylthiophenyl)-4H-1,2,4-triazole :

Methylthio groups contribute to a 93.5% inhibition efficiency in acidic environments, outperforming the diphenyl analogue (82.8%) . The sulfur atom’s lone pairs likely enhance chemisorption, a property absent in brominated derivatives.

Table 2: Corrosion Inhibition Performance

Triazoles in Cross-Coupling Reactions

- 4-Hexyl-3,5-bis[4-(thiophen-3-yl)phenyl]-4H-1,2,4-triazole (8n) :

This derivative, synthesized via Suzuki coupling, exhibits a creamy solid morphology with a melting point of 237–239°C. Its UV-Vis spectrum (λmax = 290 nm) and IR bands (e.g., 1614 cm⁻¹ for C=N stretching) differ from brominated analogues due to thiophene incorporation . - 3,5-Bis(biphenyl-4-yl)-4-butyl-4H-1,2,4-triazole (7a) :

Achieved in 83% yield using an ionic liquid (IL) approach, this compound highlights the recyclability of IL solvents, a green chemistry advantage . The target compound’s bromophenyl groups likely offer similar versatility in coupling reactions.

Key Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis via Suzuki cross-coupling is highly efficient, with precursors (e.g., 3a–d) consumed completely under optimized conditions .

- Electronic Effects : Bromine’s electron-withdrawing nature may reduce corrosion inhibition compared to electron-donating groups (e.g., methoxy) but enhances stability in catalytic applications .

- Material Design : Structural modifications (e.g., halogen position, heterocyclic substituents) enable tailored properties for applications ranging from corrosion inhibitors to luminescent materials .

Preparation Methods

Starting Material Preparation

- N,N′-Bis(4-bromobenzoyl)hydrazine (Compound 1) is a common precursor. It is synthesized by reacting 4-bromobenzoic acid derivatives with hydrazine hydrate.

- This intermediate is then converted into a more reactive chloro-derivative (Compound 2) using phosphorus pentachloride in toluene, facilitating subsequent cyclization.

Cyclization to 4H-1,2,4-Triazole Core

- Heating compound 2 with an appropriate amine, such as butylamine or aniline derivatives, leads to cyclization forming 4-alkyl- or 4-phenyl-substituted 1,2,4-triazoles (e.g., compound 3c for the butyl derivative).

- Yields for this step are typically high, around 70-80% depending on reaction time and conditions.

Suzuki Cross-Coupling for Diaryl Substitution

- The key step for introducing the bis(4-bromophenyl) substituents at positions 3 and 5 involves Suzuki cross-coupling.

- The reaction uses 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole derivatives as substrates.

- Palladium catalysts such as Pd(PPh3)4 (5 mol%) are employed with boronic acids in a biphasic solvent system (toluene/H2O/EtOH).

- Phase transfer catalysts like tetrabutylammonium bromide (NBu4Br) improve reaction efficiency.

- Bases such as sodium carbonate or organic bases like sodium t-butoxide are used to optimize yields.

Alternative Solvent Systems

- Ionic liquids (ILs) have been used as both solvents and bases in the catalytic cycle, providing an environmentally friendlier alternative and sometimes enhancing yields.

Reaction Conditions and Yields

The following table summarizes key reaction parameters and yields from the Suzuki cross-coupling step for similar 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole derivatives:

| Entry | Catalyst (mol%) | Phase Transfer Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh3)4 (5) | NBu4Br (10) | Na2CO3 | Toluene/H2O/EtOH | 80-100 | 75-85 | Two-phase system, monitored by TLC |

| 2 | Pd(PPh3)4 (5) | NBu4Br (10) | NaHCO3 | Toluene/H2O/EtOH | 80-100 | 70-80 | Slightly lower yield than Na2CO3 |

| 3 | Pd(PPh3)4 (5) | NBu4Br (10) | Sodium t-butoxide | Single-phase organic | 80-90 | 80-90 | Single-phase system, good yield |

| 4 | Pd(PPh3)4 (5) | NBu4Br (10) | K2CO3 | Toluene/H2O/EtOH | 80-100 | 72-82 | Moderate yield |

Source: Adapted from studies on Suzuki coupling of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles

Research Findings and Optimization Insights

- The choice of base significantly influences the reaction yield. Carbonates (Na2CO3, K2CO3) generally provide good yields, but organic bases like sodium t-butoxide can improve the process in single-phase systems.

- The phase transfer catalyst is essential in biphasic systems, with tetrabutylammonium bromide outperforming its chloro analogue.

- Excess boronic acid relative to the triazole substrate enhances coupling efficiency.

- Ionic liquids as solvents and bases offer a promising green chemistry alternative, combining the solvent and base roles and facilitating catalyst recycling.

- Reaction monitoring by thin-layer chromatography (TLC) ensures complete consumption of starting materials, optimizing reaction time.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents | Yield Range (%) | Comments |

|---|---|---|---|---|

| Hydrazide Synthesis | Reaction of 4-bromobenzoic acid with hydrazine | 4-Bromobenzoic acid, hydrazine hydrate | 80-90 | Precursor for triazole formation |

| Chloro-derivative Formation | Treatment with phosphorus pentachloride in toluene | Compound 1, PCl5, toluene | ~80 | Activates for cyclization |

| Cyclization | Heating with amine (e.g., butylamine, aniline) | Chloro-derivative, amine | 70-80 | Forms 4-substituted 1,2,4-triazole core |

| Suzuki Cross-Coupling | Pd(PPh3)4 catalyst, NBu4Br, base, biphasic solvent | 4-alkyl-3,5-bis(4-bromophenyl)-4H-triazole, boronic acid | 70-90 | Key step for diaryl substitution at positions 3,5 |

Q & A

Q. What are the established synthetic methodologies for preparing 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole?

The compound is synthesized via cyclocondensation reactions. A common approach involves reacting diacylhydrazines with aromatic amines in the presence of dehydrating agents like phosphorus pentoxide or zinc chloride . Alternatively, a multi-step protocol starts with the treatment of 2,4-dichlorophenoxyacetic acid hydrazide with DMSO under reflux (18 hours), followed by purification via recrystallization in water-ethanol mixtures (65% yield) . Another method employs Suzuki cross-coupling reactions using Pd(PPh₃)₄ as a catalyst, with toluene/H₂O/EtOH or ionic liquids (e.g., choline hydroxide) as solvents .

Q. How is structural characterization typically performed for this triazole derivative?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and molecular packing. For example, torsion angles between triazole and adjacent phenyl rings range from 16.3° to 21.4°, influencing conformational stability . Complementary techniques include FTIR (to confirm N–H and C–Br stretches), elemental analysis, and thermogravimetric analysis (TGA) for thermal stability assessment .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Schiff base derivatives of triazoles are screened for antimicrobial activity via agar diffusion assays (e.g., against E. coli or S. aureus) . Anticancer potential can be assessed using MTT assays on cell lines (e.g., MCF-7 or HeLa), with IC₅₀ values calculated from dose-response curves. Ensure controls include structurally related analogs to isolate structure-activity relationships (SARs) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki cross-coupling using this compound?

Method A (conventional): Use Pd(PPh₃)₄ (5 mol%), NBu₄Br (10 mol%), and K₂CO₃ in toluene/H₂O/EtOH (10:6:3 v/v) at 130°C for 4–12 hours. Method B (green chemistry): Replace solvents with choline hydroxide and apply microwave irradiation (125°C, 10 minutes) to reduce reaction time and improve yields (85–92%) . Monitor progress via TLC or HPLC-MS to identify byproducts (e.g., debrominated intermediates).

Q. How do crystallographic data resolve contradictions in molecular conformation predictions?

SC-XRD data (e.g., CCDC entries) reveal deviations from computational models (DFT or molecular mechanics). For instance, experimental dihedral angles between triazole and bromophenyl groups (19.3°–21.4°) may conflict with DFT-optimized geometries due to crystal packing forces or hydrogen bonding (N–H⋯N interactions, 2.58 Å) . Refine structures using SHELXL, ensuring R-factors < 0.05 and data-to-parameter ratios > 8.3 .

Q. What strategies mitigate low yields in triazole-functionalized macrocycle synthesis?

Low yields often stem from steric hindrance or competing side reactions. Employ high-dilution conditions (10⁻³ M) to favor cyclization over oligomerization. Use Pd-catalyzed C–C coupling to attach electron-withdrawing substituents (e.g., –CF₃), which enhance electronic conjugation and stability . For characterization, combine MALDI-TOF MS with ¹H/¹³C NMR to confirm macrocyclic ring formation.

Q. How does the bromophenyl substitution pattern influence optoelectronic properties?

The 4-bromophenyl groups enhance electron-withdrawing capacity, red-shifting UV-Vis absorption maxima (e.g., λₐᵦₛ ≈ 320 nm in DMSO). Time-dependent DFT (TD-DFT) calculations correlate HOMO-LUMO gaps (ΔE ≈ 3.2 eV) with experimental fluorescence quenching in OLED applications . Compare with methoxy or methylthio analogs to evaluate substituent effects on charge transfer .

Methodological Considerations

Q. How to address discrepancies in biological activity data across studies?

Contradictions may arise from assay variability (e.g., incubation time, cell passage number). Standardize protocols using guidelines like CLSI for antimicrobial testing. For SAR analysis, include positive controls (e.g., fluconazole for antifungal assays) and validate results with at least three independent replicates .

Q. What computational tools predict corrosion inhibition efficiency of triazole derivatives?

Density Functional Theory (DFT) calculates adsorption energies (ΔE_ads) on metal surfaces (e.g., Fe(110)). Molecular dynamics (MD) simulations model inhibitor-metal interactions in acidic media (e.g., H₂SO₄). Experimental validation via electrochemical impedance spectroscopy (EIS) should show >90% inhibition efficiency at 10⁻³ M concentrations for promising candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.